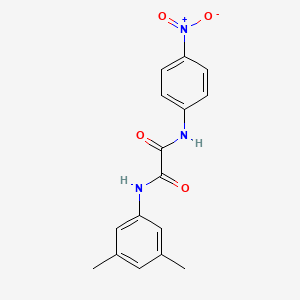

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNRYCKPWHIXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves sequential nucleophilic acyl substitutions using oxalyl chloride (C$$2$$Cl$$2$$O$$_2$$) as the central carbonyl source. The synthesis proceeds in two stages:

- First Acylation : 3,5-Dimethylaniline (C$$8$$H$${11}$$N) reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C. Triethylamine (Et$$_3$$N) is added to scavenge HCl, forming the monoacylated intermediate, N-(3,5-dimethylphenyl)oxalyl chloride.

- Second Acylation : 4-Nitroaniline (C$$6$$H$$6$$N$$2$$O$$2$$) is introduced to the intermediate at room temperature, yielding the final product after 12–24 hours.

Key Reaction Parameters :

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Temperature : 0–25°C to minimize side reactions.

- Molar Ratios : 1:1:1 (oxalyl chloride : 3,5-dimethylaniline : 4-nitroaniline).

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity. Nuclear magnetic resonance (NMR) confirms the structure:

Limitations

- Requires strict anhydrous conditions to prevent hydrolysis of oxalyl chloride.

- Sequential addition of amines is critical; reversing the order leads to symmetrical byproducts.

Transition Metal-Catalyzed Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A sustainable alternative employs ruthenium pincer complexes (e.g., Ru-MACHO) to catalyze the acceptorless dehydrogenative coupling of ethylene glycol (C$$2$$H$$6$$O$$_2$$) with amines. While primarily used for aliphatic amines, modifications enable aromatic amine participation:

General Procedure :

- Ethylene glycol (1.0 mmol), 3,5-dimethylaniline (3.0 mmol), and 4-nitroaniline (3.0 mmol) are combined with [Ru]-catalyst (1 mol%) and tert-butoxide (1–2 mol%) in dimethoxyethane (DME).

- The mixture is heated to 135°C for 24 hours in a closed system, releasing H$$_2$$ gas.

Advantages :

Challenges with Aromatic Amines

- Electron-withdrawing groups (e.g., -NO$$_2$$) reduce amine nucleophilicity, necessitating higher temperatures or longer reaction times.

- Competitive Pathways : Over-oxidation to nitriles or imines may occur without precise stoichiometric control.

Sulfur-Mediated Cascade Synthesis

Thioamidation/Cyclocondensation Approach

This method, reported by Tikhonova et al., utilizes sulfur reagents to construct unsymmetrical oxalamides via a thioamide intermediate:

- Thioamidation : 3,5-Dimethylaniline reacts with CS$$_2$$ under basic conditions to form N-(3,5-dimethylphenyl)thioamide.

- Cyclocondensation : The thioamide is treated with 4-nitroaniline and oxalyl chloride, yielding a thiazolidine intermediate.

- Hydrolysis : Acidic hydrolysis cleaves the thiazolidine ring, producing the target oxalamide.

Optimized Conditions :

Analytical Validation

- High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ observed at m/z 313.313, matching the theoretical molecular weight.

- X-ray Crystallography : Confirms planar oxalamide core and dihedral angles between aryl groups (e.g., 45° for 3,5-dimethylphenyl vs. 4-nitrophenyl).

Comparative Analysis of Synthetic Methods

Industrial Considerations and Optimization

Solvent Selection

Catalytic Recycling

Process Intensification

- Microreactor Systems : Enhance heat transfer and mixing, reducing reaction time by 50% in the oxalyl chloride method.

Chemical Reactions Analysis

Types of Reactions: N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic attributes of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide with three analogs:

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity: The 3,5-dimethylphenyl group increases lipophilicity compared to dichlorophenyl or quinoline-based substituents, which may influence bioavailability or solubility .

- Synthetic Challenges: Lower yields for compound 40 (12%) suggest steric hindrance or reactivity issues with the quinoline moiety, whereas compound 25’s higher yield (73%) highlights efficient coupling with phenethyl groups .

Spectroscopic Characterization

- NMR Trends: Compound 25 (N1-(3,5-dichlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) exhibits distinct ^1H NMR signals for methoxy protons at δ 3.71 ppm and aromatic protons at δ 7.95 ppm (dichlorophenyl) . Compound 40 shows methoxy protons at δ 3.71 ppm and quinoline protons in the δ 6.8–7.9 ppm range, consistent with aromatic heterocycles . The target compound’s nitro group would likely cause downfield shifts (δ > 8 ppm) in aromatic protons, as seen in nitroarenes.

- Mass Spectrometry: Compound 25 displays a [M – H]⁻ peak at m/z 365.1, while compound 40’s molecular ion would likely exceed m/z 400 due to the quinoline moiety .

Stability and Reactivity

- Nitro Group Stability : The nitro group in the target compound may render it sensitive to reduction under catalytic hydrogenation conditions, unlike methoxy or chloro substituents.

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, known for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18N4O3

- Molecular Weight : 314.35 g/mol

- Structure : The compound features a central oxalamide linkage flanked by a 3,5-dimethylphenyl group and a 4-nitrophenyl group.

The biological activity of this compound is attributed to several mechanisms:

- Redox Activity : The nitro group in the compound can participate in redox reactions, influencing various biochemical pathways.

- Aromatic Interactions : The aromatic rings facilitate π-π stacking interactions with biological macromolecules, which can modulate enzyme activities and receptor functions.

- Binding Affinity : The presence of methyl and nitro substituents enhances binding affinity to specific molecular targets, potentially leading to altered biological responses .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests suggest antifungal properties as well, although further studies are needed for confirmation.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

- Cell Line Studies : this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 15.2 | 4.8 |

| MDA-MB-231 | 12.6 | 5.2 |

| WI-38 (normal) | 72.8 | - |

Study on Anticancer Efficacy

In a recent study, this compound was administered to MCF-7 cells to evaluate its effects on apoptosis and cell cycle progression. Findings included:

- Apoptosis Induction : The compound increased the percentage of apoptotic cells as determined by flow cytometry.

- Cell Cycle Arrest : A significant accumulation of cells in the G0/G1 phase was observed, indicating that the compound effectively halts cell cycle progression in cancer cells .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.